

A Comparative Analysis of CO2 Capture Rates: DIPA vs. MDEA

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Compound of Interest

Compound Name: 2-(Diisopropylamino)ethanol

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A detailed guide for researchers and scientists on the performance of Diisopropanolamine (DIPA) and Methylidiethanolamine (MDEA) in post-combustion CO2 capture, supported by experimental data and methodologies.

The selection of an appropriate solvent is a critical factor in the efficiency and economic viability of amine-based post-combustion CO2 capture processes. Among the various alkanolamines, Diisopropanolamine (DIPA), a secondary amine, and N-Methylidiethanolamine (MDEA), a tertiary amine, are often considered due to their distinct reaction kinetics and energy requirements for regeneration. This guide provides an objective comparison of their CO2 capture performance, drawing upon experimental findings to inform solvent selection and process design in research and development.

Executive Summary

MDEA generally exhibits a higher theoretical CO2 absorption capacity and requires less energy for regeneration compared to DIPA.^{[1][2]} However, its reaction rate with CO2 is significantly slower.^{[3][4]} DIPA, as a secondary amine, offers a faster absorption rate but typically has a lower loading capacity and higher regeneration energy penalty. The choice between them, or the use of them in blended formulations, therefore depends on the specific operational requirements of the capture facility, such as the CO2 partial pressure in the flue gas and the acceptable energy consumption.

Quantitative Performance Comparison

The following table summarizes key performance indicators for DIPA and MDEA based on available experimental data. It is important to note that direct comparisons can be challenging as experimental conditions vary across studies.

Performance Metric	Diisopropanolamine (DIPA)	N-Methyldiethanolamine (MDEA)	Key Considerations
CO ₂ Loading Capacity (mol CO ₂ /mol amine)	Lower than MDEA. At a given partial pressure, CO ₂ solubility in DIPA solutions is generally lower.[5]	Higher than DIPA. Theoretically can achieve up to 1 mol of CO ₂ per mole of amine.[6]	MDEA's higher capacity can lead to lower solvent circulation rates, potentially reducing operational costs.
Reaction Kinetics	Faster reaction rate with CO ₂ due to the formation of a carbamate intermediate.	Slower reaction rate as it does not directly form a carbamate; CO ₂ absorption is primarily driven by the hydration of CO ₂ to bicarbonate.[1][3]	The slow kinetics of MDEA can be a limitation, but can be significantly enhanced by blending with activators like piperazine (PZ).[7][8][9]
Regeneration Energy	Higher energy requirement for regeneration compared to MDEA.	Lower energy requirement for regeneration due to the absence of stable carbamate formation.[1][2]	MDEA's lower regeneration energy is a major advantage, leading to reduced operational expenditure.[2]
Thermal & Chemical Stability	Generally stable, but can be subject to degradation.	Known for its high resistance to thermal and chemical degradation.[1]	MDEA's stability leads to lower solvent makeup rates and reduced corrosion issues.

Experimental Protocols

The data presented is typically derived from experiments conducted using bench-scale absorption reactors. A generalized methodology for evaluating and comparing the CO₂ capture performance of DIPA and MDEA is outlined below.

CO₂ Solubility and Absorption Capacity Measurement

Apparatus: A common apparatus for this measurement is a stirred-cell reactor or a vapor-liquid equilibrium (VLE) setup.^[10] This consists of a temperature-controlled vessel equipped with a stirrer, pressure and temperature sensors, and gas inlet and outlet ports.

Procedure:

- An aqueous amine solution of a known concentration (e.g., 30 wt%) is prepared and charged into the reactor.
- The solution is degassed by applying a vacuum to remove any dissolved air.
- The reactor is brought to the desired experimental temperature (e.g., 40°C).
- A gas mixture with a known CO₂ partial pressure is introduced into the reactor.
- The solution is stirred to facilitate gas-liquid contact until equilibrium is reached, indicated by a stable pressure reading.
- A liquid sample is carefully withdrawn and analyzed to determine the amount of CO₂ absorbed. Titrimetric methods are often employed for this analysis.^[11]
- The experiment is repeated at various CO₂ partial pressures and temperatures to generate solubility curves.

CO₂ Absorption Rate (Kinetics) Measurement

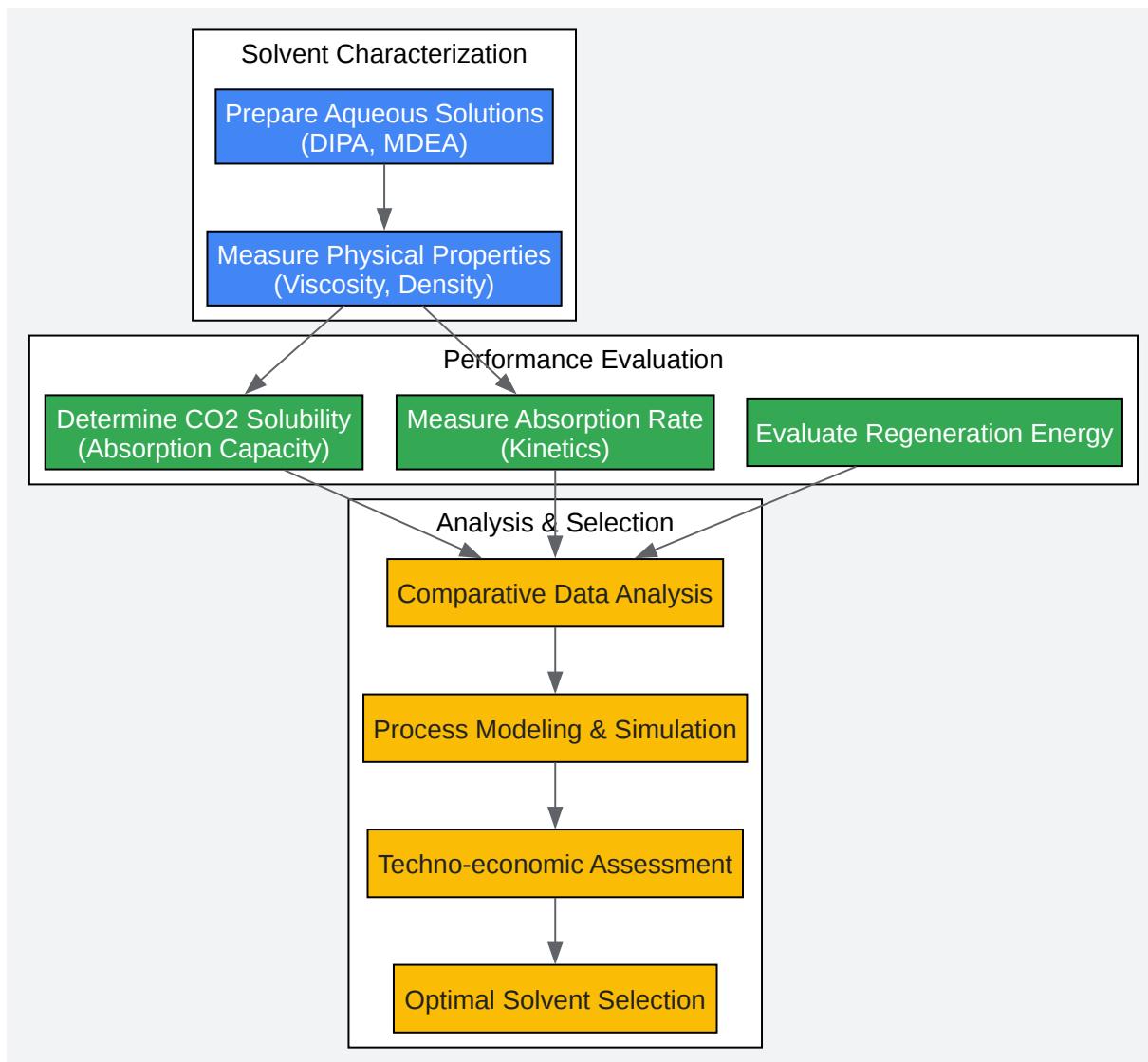
Apparatus: A wetted-wall column or a stirred-cell reactor with a well-defined gas-liquid interfacial area is used to study the kinetics of CO₂ absorption.

Procedure:

- The aqueous amine solution is prepared and its physical properties, such as viscosity and density, are determined at the experimental temperature.
- The amine solution is fed to the absorption column at a constant flow rate.
- A gas stream containing CO₂ and an inert gas (like N₂) is introduced into the column, flowing counter-currently or co-currently to the liquid.
- The gas flow rates and compositions at the inlet and outlet of the column are measured using mass flow controllers and a gas chromatograph.
- The rate of CO₂ absorption is calculated from a mass balance on the gas phase.
- The overall mass transfer coefficient can then be determined, providing insight into the reaction kinetics.

Logical Flow of Comparative Analysis

The process of comparing CO₂ capture solvents like DIPA and MDEA follows a structured approach, from initial solvent characterization to process simulation and economic analysis.

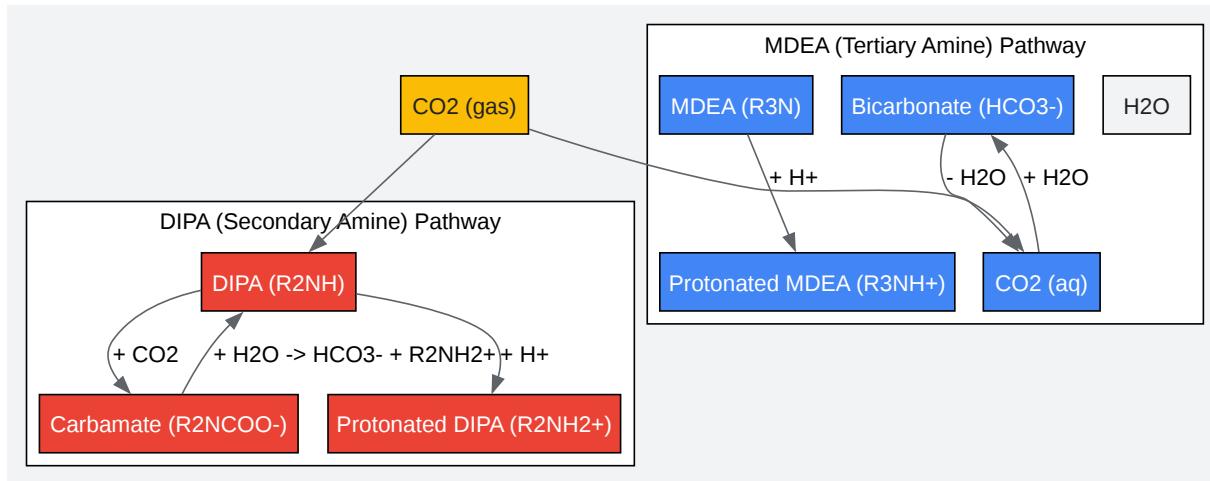


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Comparative analysis workflow for CO2 capture solvents.

Signaling Pathways in Amine-CO2 Reactions

The fundamental difference in the reaction mechanisms of secondary and tertiary amines with CO₂ dictates their performance characteristics.



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Reaction pathways for CO₂ with DIPA and MDEA.

Conclusion

In summary, MDEA is often favored in applications where low energy consumption is a primary driver and where the CO₂ partial pressure is sufficiently high to overcome its slower reaction kinetics. DIPA, or more commonly, blends containing secondary amines, may be more suitable for applications requiring faster CO₂ removal, such as in treating flue gases with lower CO₂ concentrations. The development of blended amine solvents, such as MDEA activated with a small amount of a primary or secondary amine, aims to combine the high absorption capacity and low regeneration energy of MDEA with the rapid reaction kinetics of other amines, offering a promising avenue for optimizing CO₂ capture processes.[7][12]

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References

- 1. Kinetics study and simulation of CO₂ absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenenergiesnouvelles.fr]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. matec-conferences.org [matec-conferences.org]
- 9. Energy Minimization in Piperazine Promoted MDEA-Based CO₂ Capture Process [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of CO₂ Capture Rates: DIPA vs. MDEA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145969#comparative-analysis-of-co2-capture-rates-dipa-vs-mdea>

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